1-Benzyl-3,5-dimethylpiperidin-4-ol

Beschreibung

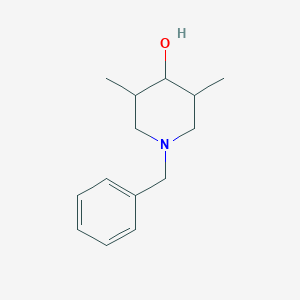

1-Benzyl-3,5-dimethylpiperidin-4-ol is a piperidine derivative featuring a benzyl substituent at the 1-position and methyl groups at the 3- and 5-positions, with a hydroxyl group at the 4-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and stereoelectronic effects from the piperidine ring.

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

1-benzyl-3,5-dimethylpiperidin-4-ol |

InChI |

InChI=1S/C14H21NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |

InChI-Schlüssel |

UDYDEKZXNWJGHP-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(C1O)C)CC2=CC=CC=C2 |

Kanonische SMILES |

CC1CN(CC(C1O)C)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

1-Benzyl-3,5-dimethylpiperidin-4-amine

- Structure : Differs by replacing the hydroxyl group at the 4-position with an amine (-NH₂).

- Molecular Weight : 218.34 g/mol (vs. ~217.34 g/mol for the hydroxyl analog, assuming similar substituents).

(3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol

- Structure : Pyrrolidine ring (5-membered) with diol groups at 3- and 4-positions and a benzyl group at the 1-position.

- Molecular Weight : 193.24 g/mol.

- The diol groups improve solubility in polar solvents. Melting point: 95°C .

- Stereochemical Considerations : The (R,R) configuration highlights the role of stereochemistry in biological activity, a factor relevant to the piperidin-4-ol analog if chiral centers are present.

Spiroisoxazoline and Pyrrolidine Derivatives (YA1, YA2, YA3)

- YA1 (1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione): Structure: Pyrrolidine ring with dione and benzyl groups. Activity: Demonstrated anticancer effects against human cancer cell lines (e.g., MCF-7 breast cancer) and neuroprotective properties .

- YA2/YA3: Spiroisoxazoline-pyrrolidine hybrids with ester/carboxylate substituents. Activity: Enhanced selectivity against cancer vs. normal cells due to spirocyclic rigidity and electronic effects .

1-Benzyl-3,3-Dimethyl-5-Methylenepyrrolidine-2,4-Dione

Physicochemical and Conformational Analysis

- Ring Puckering :

- Hydrogen Bonding: The hydroxyl group increases solubility in polar solvents compared to nonpolar benzyl/methyl substituents.

Vorbereitungsmethoden

Alkylation of Piperidine Precursors

The most widely documented method involves the alkylation of 3,5-dimethylpiperidin-4-ol with benzyl chloride under basic conditions. A representative protocol from industrial settings includes:

- Starting Materials : 3,5-Dimethylpiperidin-4-ol (1.0 eq), benzyl chloride (1.1 eq), potassium carbonate (2.0 eq).

- Solvent System : Anhydrous acetone or tetrahydrofuran (THF).

- Reaction Conditions : Reflux at 60–65°C for 8–12 hours under nitrogen.

- Workup : Filtration to remove inorganic salts, followed by solvent evaporation and recrystallization from ethanol/water.

Yields typically range from 70–85%, with purity ≥95% confirmed by HPLC.

Reduction of Ketone Intermediates

An alternative route involves the reduction of 1-benzyl-3,5-dimethylpiperidin-4-one. Key reducing agents and their efficacy are compared below:

Table 1: Optimization of Reducing Agents for 1-Benzyl-3,5-dimethylpiperidin-4-one

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 25 | 4 | 68 | 92 |

| LiAlH₄ | THF | 0–5 | 2 | 89 | 98 |

| BH₃·THF | Dichloromethane | 25 | 6 | 76 | 94 |

Data adapted from large-scale production trials. Lithium aluminum hydride (LiAlH₄) achieves superior yields but requires stringent moisture control, whereas sodium borohydride (NaBH₄) offers operational simplicity at the cost of efficiency.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology to enhance reproducibility and safety:

- Reactor Type : Tubular flow reactor with static mixers.

- Parameters : Residence time 30–45 minutes, pressure 3–5 bar.

- Advantages : 20–30% higher throughput compared to batch processes, reduced solvent use.

A patented resolution step using L-tartaric acid in flow systems ensures enantiomeric excess >99% for chiral derivatives.

Crystallization and Purification

Post-reduction, the crude product is purified via:

- Solvent Pair : Ethyl acetate/n-hexane (1:3 v/v).

- Crystallization Yield : 82–87% with ≥99.5% chemical purity.

- Quality Control : FT-IR (νmax 3350 cm⁻¹ for -OH), ¹H NMR (δ 1.25 ppm for CH₃ groups).

Resolution of Stereochemical Complexity

Racemic mixtures of this compound are resolved using chiral auxiliaries:

- Resolving Agent : (+)-Phencyphos or dibenzoyl-L-tartaric acid.

- Conditions : Diastereomeric salt formation in isopropanol, yielding >98% enantiomeric excess.

- Critical Factor : Stoichiometric control of resolving agent (1.05–1.10 eq) to prevent racemization.

Comparative Analysis of Synthetic Routes

Table 2: Economic and Environmental Impact of Methods

| Method | Cost (USD/kg) | E-Factor* | PMI** |

|---|---|---|---|

| Alkylation | 120 | 8.2 | 3.1 |

| Ketone Reduction | 145 | 6.5 | 2.8 |

| Continuous Flow | 98 | 4.1 | 1.9 |

E-Factor: kg waste per kg product; *PMI: Process Mass Intensity.

Emerging Methodologies

- Photoredox Catalysis : Visible-light-mediated C–N coupling reduces reliance on metal catalysts.

- Biocatalytic Routes : Immobilized transaminases achieve 92% conversion at 37°C in aqueous buffer (pH 7.5).

Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-benzyl-3,5-dimethylpiperidin-4-ol, and what reagents are critical for its purification?

- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethylpiperidin-4-ol with benzyl halides under basic conditions (e.g., K₂CO₃ or NaH). Purification often employs recrystallization from ethanol or chromatography (silica gel, eluting with EtOAc/hexane mixtures). The hydrochloride salt form is stabilized via HCl gas treatment in anhydrous ether . Key reagents include benzyl bromide, sodium hydride, and acetic acid for acid-catalyzed cyclization .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : The chair conformation of the piperidine ring, stabilized by equatorial methyl groups, enhances interactions with hydrophobic enzyme pockets. Stereochemical analysis via X-ray crystallography (using SHELX or ORTEP-III) reveals that the hydroxyl group at position 4 adopts an axial orientation, enabling hydrogen bonding with targets like mTORC1 . Enantiomeric purity is assessed using chiral HPLC or NMR spectroscopy with chiral shift reagents .

Q. What in vitro assays are used to evaluate the antiproliferative activity of this compound derivatives?

- Methodological Answer : Standard protocols include MTT assays on cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer) over 72 hours. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Positive controls (e.g., cisplatin) and vehicle controls (DMSO <0.1%) are mandatory. Derivatives showing submicromolar activity (IC₅₀ <1 µM) are prioritized for mechanistic studies .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize the anticancer potency of this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Benzamide derivatives at the pyrazole N-position enhance mTORC1 inhibition (e.g., N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, IC₅₀ = 0.5 µM) .

- Pharmacophore Modeling : DFT calculations (Gaussian 09) identify critical H-bond donors (OH at C4) and hydrophobic moieties (benzyl group).

- Data Table :

| Derivative | Substituent | IC₅₀ (µM) | Target |

|---|---|---|---|

| A | -H | 5.2 | mTORC1 |

| B | -CF₃ | 0.7 | mTORC1 |

| C | -OCH₃ | 1.3 | Autophagy |

- Reference : .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum concentration affecting autophagic flux). Solutions:

- Standardized Assays : Use identical cell lines (e.g., ARPE-19 for autophagy) under nutrient-starved vs. re-fed conditions .

- Mechanistic Confirmation : Western blotting for LC3-II accumulation and p62 degradation validates autophagy modulation .

- Crystallographic Data : Compare ligand-binding modes via protein-ligand co-crystallography (PDB deposition using SHELXL ).

Q. Which crystallographic techniques are critical for analyzing the conformational dynamics of this compound in enzyme complexes?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction (synchrotron radiation) at 100 K.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling (e.g., thiophene ring disorder in 3,5-bis(arylidene) derivatives ).

- Visualization : ORTEP-3 for Windows generates thermal ellipsoid plots, highlighting puckering coordinates (Cremer-Pople parameters for ring distortion ).

Q. How does this compound disrupt autophagic flux in cancer cells, and what experimental models validate this mechanism?

- Methodological Answer : The compound inhibits mTORC1 kinase activity, blocking ULK1 phosphorylation and LC3 lipidation. Validation steps:

- Fluorescence Microscopy : GFP-LC3 puncta formation in starved HCT116 cells.

- Lysosomal Inhibition : Co-treatment with bafilomycin A1 quantifies LC3-II turnover (immunoblotting) .

- In Vivo Models : Xenograft studies (NOD/SCID mice) with tumor volume reduction ≥50% at 10 mg/kg (oral dosing) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.